1-phenyl-N-(propan-2-yl)methanesulfonamide, also known as 1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide, is an organic compound with the molecular formula . It is characterized by a phenyl ring substituted with an aminomethyl group and an isopropyl group attached to a methanesulfonamide moiety. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
1-phenyl-N-(propan-2-yl)methanesulfonamide belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). These compounds are widely studied for their biological activity and utility in pharmaceuticals.
The synthesis of 1-phenyl-N-(propan-2-yl)methanesulfonamide generally involves the reaction of 4-(aminomethyl)phenylamine with isopropyl methanesulfonate. The reaction conditions typically require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
The molecular structure of 1-phenyl-N-(propan-2-yl)methanesulfonamide can be represented using various structural formulas:
InChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-6-4-3-5-10(11)7-12/h3-6,9,13H,7-8,12H2,1-2H3
CC(C)NS(=O)(=O)CC1=CC=CC=C1CN
The compound has a molecular weight of approximately . Its structural features include:
1-phenyl-N-(propan-2-yl)methanesulfonamide can undergo various chemical reactions typical for sulfonamides:
Types of Reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 1-phenyl-N-(propan-2-yl)methanesulfonamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby modulating various biochemical pathways. The specific pathways affected depend on the context of use and the target enzyme involved.
1-phenyl-N-(propan-2-yl)methanesulfonamide appears as a white to off-white powder at room temperature.
Key chemical properties include:
These properties are crucial for determining its behavior in biological systems and its utility in various applications.
1-phenyl-N-(propan-2-yl)methanesulfonamide has potential applications in several scientific fields:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2